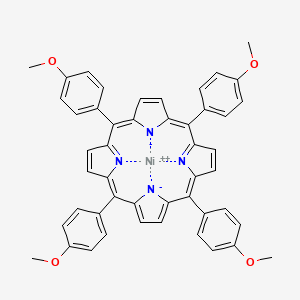

四甲氧基苯基卟啉镍(II)

描述

Nickel(II) tetramethoxyphenylporphyrin is a chemical compound with the molecular formula C48H36N4NiO4 and a molecular weight of 791.517 . It is used for industrial purposes .

Synthesis Analysis

The synthesis of Nickel(II) tetramethoxyphenylporphyrin involves the reaction of tetrakis(N-methylpyridium-4-yl)porphyrin with Ni2+ species in aqueous solution at 25 ±1 °C . The reaction parameters are reduced to their essential minimum for a broad set of cross-coupling reactions . The substrates were varied, but all the reactions also involved a nickel salt as a catalyst precursor .Molecular Structure Analysis

Nickel(II) tetramethoxyphenylporphyrin has a complex molecular structure. The nickel atom is located at the center of the porphyrin ring and the coordinating atoms arranged in a square plane . The additional atoms or groups coordinated to the nickel atom in nickel(II) porphyrins are called ligands .Chemical Reactions Analysis

Nickel(II) tetramethoxyphenylporphyrin is involved in a variety of chemical reactions. Nickel is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel (II) ion ([Ni(H2O)6]2+) and hydrogen gas (H2) . When an alkali such as aqueous NaOH is added to this green color solution, a green color precipitate, Nickel hydroxide ([Ni(OH)2(H2O)4]), is formed .Physical And Chemical Properties Analysis

Nickel(II) tetramethoxyphenylporphyrin is a relatively stable compound with high thermal and chemical stability . It can be stored in a solid state or in solution without significant degradation .科学研究应用

Photodynamic Therapy (PDT)

Porphyrin-based metal coordination polymers (MCPs) have garnered significant attention for their potential in phototherapy, including photodynamic therapy (PDT) . In the case of nickel(II) tetramethoxyphenylporphyrin, its self-assembly process has been studied extensively. Researchers have discovered a metastable metal–organic intermediate during self-assembly, which can convert into thermodynamically favored nanosheets. These stable nanosheets exhibit excellent photothermal conversion abilities, making them valuable as photothermal agents (PTAs) for PDT .

Photothermal Therapy (PTT)

The same stable nanosheets formed during self-assembly also serve as efficient photothermal agents. When exposed to light, they convert absorbed energy into heat, which can selectively destroy cancer cells or pathogens. This property makes nickel(II) tetramethoxyphenylporphyrin a promising candidate for photothermal therapy (PTT) .

Catalysis

Nickel(II) tetramethoxyphenylporphyrin acts as a catalyst in various oxidation and reduction reactions. Notably:

- Reduction Reactions : It catalyzes hydrogenation and electrochemical reduction reactions, demonstrating its high catalytic efficiency .

Visible-Light Photocatalysis

Nickel(II) tetramethoxyphenylporphyrin serves as a visible-light photocatalyst. Its efficient photoinduced electron transfer properties make it suitable for various applications, including energy conversion and environmental processes. Researchers have explored its behavior under different conditions, such as temperature changes and axial ligand interactions .

Hydrogen Peroxide Synthesis

When supported on mesoporous carbon nitride, nickel(II) tetramethoxyphenylporphyrin becomes an outstanding electrocatalyst for industrial hydrogen peroxide synthesis. Its selectivity, durability, and economic efficiency make it a promising candidate for large-scale applications .

Biomedical and Environmental Applications

Functionalized derivatives of nickel(II) tetramethoxyphenylporphyrin have potential applications in biomedicine and environmental remediation. For instance, modification with aminopropyltriethoxysilane (APTES) enhances its properties, allowing it to be used in drug delivery systems or environmental sensors .

安全和危害

作用机制

Target of Action

Nickel(II) tetramethoxyphenylporphyrin is a metalloporphyrin compound Metalloporphyrins are known to interact with various biological targets due to their unique optical, electrochemical, and catalytic properties .

Mode of Action

It’s known that this compound can serve as a catalyst for various oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes . This suggests that it may interact with its targets by facilitating or enhancing these types of chemical reactions.

Biochemical Pathways

Given its catalytic properties, it’s plausible that this compound could influence various biochemical pathways involving oxidation reactions .

Result of Action

Given its role as a catalyst in oxidation reactions, it’s likely that this compound could influence cellular processes that involve these types of reactions .

Action Environment

The action of Nickel(II) tetramethoxyphenylporphyrin can be influenced by various environmental factors. For instance, one study showed that Nickel(II) tetramethoxyphenylporphyrin can be synthesized directly on a gold (111) surface under ultrahigh vacuum (UHV) conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of certain surfaces or specific environmental conditions .

属性

IUPAC Name |

nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHHBQHMISDZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36N4NiO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

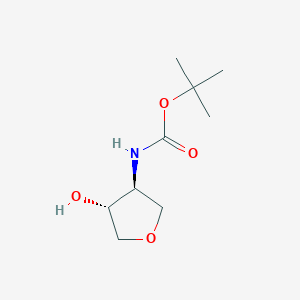

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

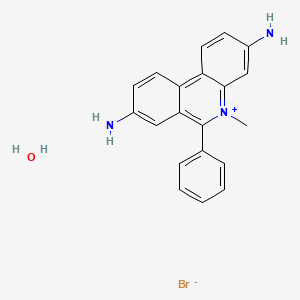

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)

![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)